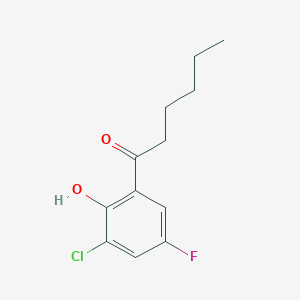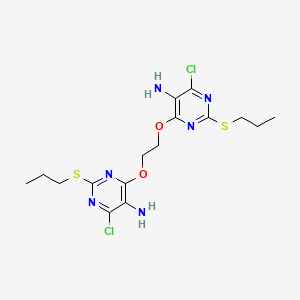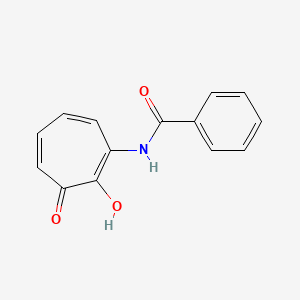
Protac-I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proteolysis targeting chimeras (PROTACs) are a class of heterobifunctional molecules designed to induce the degradation of specific proteins within cells. PROTAC-I is one such compound that has garnered significant attention due to its ability to target and degrade proteins that are otherwise considered “undruggable.” By leveraging the ubiquitin-proteasome system, this compound facilitates the selective degradation of target proteins, making it a promising tool in various fields, including cancer research and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC-I typically involves a convergent approach, where two key fragments are synthesized separately and then coupled to form the final product. These fragments include a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The most common coupling reaction used in the synthesis of PROTACs, including this compound, is amidation .
Synthesis of Target Protein Ligand: This involves the preparation of a molecule that can specifically bind to the target protein. Various synthetic routes can be employed depending on the nature of the target protein.
Synthesis of E3 Ligase Ligand: This involves the preparation of a molecule that can bind to an E3 ubiquitin ligase. Commonly used E3 ligases include cereblon (CRBN) and von Hippel-Lindau (VHL).
Coupling Reaction: The two ligands are then connected via a linker using an amidation reaction. This step often requires the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for purification and characterization of the final product .
Chemical Reactions Analysis
Types of Reactions
PROTAC-I undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation of alcohol groups in this compound can lead to the formation of aldehydes or ketones .
Scientific Research Applications
PROTAC-I has a wide range of scientific research applications:
Chemistry: Used as a tool for studying protein degradation pathways and for the development of new chemical probes.
Biology: Employed in the study of cellular processes involving protein degradation, such as cell cycle regulation and apoptosis.
Medicine: Investigated for its potential in treating diseases caused by aberrant protein expression, such as cancer and neurodegenerative disorders.
Industry: Utilized in drug discovery and development, particularly for targeting proteins that are difficult to inhibit with traditional small molecules .
Mechanism of Action
PROTAC-I exerts its effects by hijacking the ubiquitin-proteasome system. It consists of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The formation of a ternary complex between the target protein, this compound, and the E3 ligase brings the target protein in close proximity to the ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome .
Comparison with Similar Compounds
Similar Compounds
ARV-110: A PROTAC targeting the androgen receptor, used in prostate cancer research.
ARV-471: A PROTAC targeting the estrogen receptor, used in breast cancer research.
dBET1: A PROTAC targeting the bromodomain and extra-terminal (BET) proteins, used in various cancer studies
Uniqueness of PROTAC-I
This compound is unique due to its specific target protein and the particular E3 ligase it recruits. This specificity allows for selective degradation of the target protein, minimizing off-target effects and enhancing therapeutic potential. Additionally, this compound’s ability to degrade proteins that are otherwise considered “undruggable” sets it apart from traditional small molecule inhibitors .
Properties
Molecular Formula |
C52H74N4O10S |
|---|---|
Molecular Weight |
947.2 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[4-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]butoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H74N4O10S/c1-33-47(67-32-54-33)35-11-9-34(10-12-35)29-53-49(61)43-28-39(58)30-56(43)50(62)48(51(2,3)4)55-45(60)31-66-25-24-65-23-22-64-21-20-63-19-7-6-8-36-26-37-27-38(57)13-14-40(37)41-17-18-52(5)42(46(36)41)15-16-44(52)59/h9-14,27,32,36,39,41-44,46,48,57-59H,6-8,15-26,28-31H2,1-5H3,(H,53,61)(H,55,60)/t36-,39-,41-,42+,43+,44+,46-,48-,52+/m1/s1 |
InChI Key |
AMIXLHOERNJPME-NFKZCJKKSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCCC[C@@H]4CC5=C(C=CC(=C5)O)[C@@H]6[C@@H]4[C@@H]7CC[C@@H]([C@]7(CC6)C)O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCCCC4CC5=C(C=CC(=C5)O)C6C4C7CCC(C7(CC6)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol](/img/structure/B14747802.png)
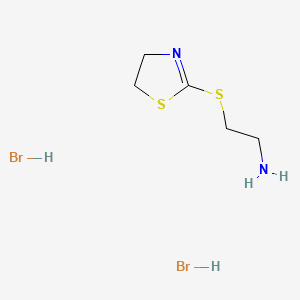
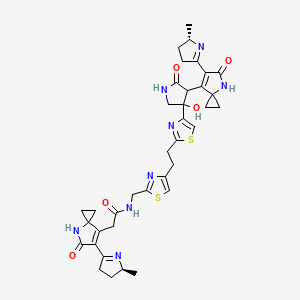
![2-[(4-Methoxyphenyl)sulfonyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14747820.png)
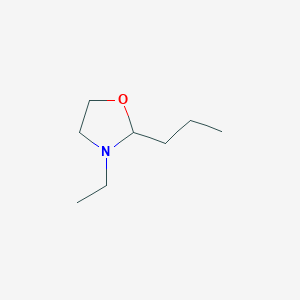
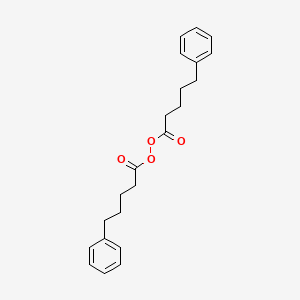
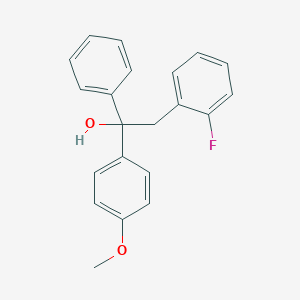
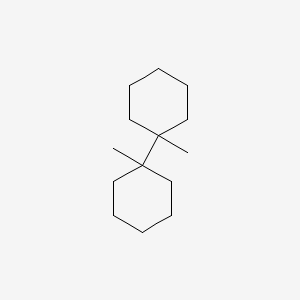

![[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxopentan-3-yl] 2-[[2-(2-hydroxy-6-methylphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]-6-[hydroxy-[(E)-octadec-2-enoyl]amino]hexanoate](/img/structure/B14747863.png)
![Benzo[e][1]benzothiopyrano[4,3-b]indole](/img/structure/B14747870.png)
